molecular formula C8H8N2O2 B12954728 5-Oxo-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde

5-Oxo-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde

Cat. No.: B12954728
M. Wt: 164.16 g/mol
InChI Key: LGCFSPHGYSXJAN-UHFFFAOYSA-N
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Description

5-Oxo-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde is a heterocyclic compound that features a fused pyrrole and pyridine ring system. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block for the synthesis of various pharmacologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Oxo-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a suitable pyridine derivative, the compound can be synthesized through a series of reactions including condensation, cyclization, and oxidation steps .

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of laboratory-scale synthetic routes. These methods often employ continuous flow reactors and advanced catalytic systems to enhance yield and purity while minimizing reaction times and costs .

Chemical Reactions Analysis

Types of Reactions

5-Oxo-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the aldehyde group yields the corresponding carboxylic acid, while reduction results in the formation of an alcohol .

Scientific Research Applications

5-Oxo-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Oxo-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. For instance, it may inhibit fibroblast growth factor receptors, leading to the suppression of tumor cell proliferation .

Properties

Molecular Formula

C8H8N2O2

Molecular Weight

164.16 g/mol

IUPAC Name

5-oxo-1,4,6,7-tetrahydropyrrolo[2,3-c]pyridine-3-carbaldehyde

InChI

InChI=1S/C8H8N2O2/c11-4-5-2-9-7-3-10-8(12)1-6(5)7/h2,4,9H,1,3H2,(H,10,12)

InChI Key

LGCFSPHGYSXJAN-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(CNC1=O)NC=C2C=O

Origin of Product

United States

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